Thermodynamic Stability: Enthalpy of Formation Comparison vs. 2-Phenylimidazole
The standard molar enthalpy of formation (ΔfH°m(cr)) for 2-tert-butylbenzimidazole is 71.8 ± 2.1 kJ mol⁻¹, compared to 109.6 ± 1.8 kJ mol⁻¹ for 2-phenylimidazole [1]. This indicates a substantially more exothermic formation for the tert-butyl analog, reflecting the stabilizing effect of the bulky tert-butyl group on the benzimidazole framework relative to the phenyl-substituted imidazole.
| Evidence Dimension | Standard Molar Enthalpy of Formation (ΔfH°m(cr)) at 298.15 K |
|---|---|
| Target Compound Data | 71.8 ± 2.1 kJ mol⁻¹ (for 2-tert-butylbenzimidazole, 2tBuBIM) |
| Comparator Or Baseline | 109.6 ± 1.8 kJ mol⁻¹ (for 2-phenylimidazole, 2PhIM) |
| Quantified Difference | Δ(ΔfH°m) = 37.8 kJ mol⁻¹ (lower for 2tBuBIM) |
| Conditions | Static bomb combustion calorimetry, T = 298.150 ± 0.001 K |
Why This Matters
This thermodynamic benchmark quantifies the inherent stability of the 2-tert-butylbenzimidazole core, a critical factor for assessing shelf-life, reactivity in synthetic protocols, and suitability for high-temperature applications.
- [1] Infantes, L., Mó, O., Yáñez, M., Roux, M. V., Jiménez, P., Dávalos, J. Z., Temprado, M., Ribeiro da Silva, M. A. V., Ribeiro da Silva, M. das D. M. C., Amaral, L. M. P. F., Cabildo, P., Claramunt, R., & Elguero, J. (2006). Substituent Effects on Enthalpies of Formation of Nitrogen Heterocycles: 2-Substituted Benzimidazoles and Related Compounds. The Journal of Physical Chemistry A, 110(7), 2535–2544. View Source
